![molecular formula C11H7N5O4 B2879633 (2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile CAS No. 1159976-69-8](/img/structure/B2879633.png)
(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile
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Overview
Description
This compound is a type of organic molecule known as a Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a characteristic C=N double bond. The presence of the nitro group and the hydroxy groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar around the C=N double bond, due to the nature of Schiff bases. The nitro and hydroxy groups might participate in intramolecular or intermolecular hydrogen bonding .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of reactions, including reduction, oxidation, and cycloaddition reactions . The presence of the nitro and hydroxy groups might influence the reactivity of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the nitro and hydroxy groups. For example, these groups might increase the polarity of the compound, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to this compound, such as those involving nitromethane anions and chiral α-amidoalkylphenyl sulfones, allows for the creation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives serve as important building blocks for biologically active compounds, highlighting the compound's role in synthetic organic chemistry (Foresti et al., 2003).
Antibacterial Applications
The antibacterial activities of complexes derived from this compound have been studied, demonstrating their effectiveness against various bacteria. This suggests its potential in developing new antibacterial agents, where metal complexes exhibit higher activity compared to their ligands, underlining the importance of transition metal ions in enhancing antibacterial properties (Zuowen Shi, 2012).
Catalytic and Synthetic Applications
Its derivatives have been explored for their catalytic applications, including the regioselective α-cyanation of tertiary amines. This underscores its utility in green chemistry and the synthesis of a-amino nitriles, which are valuable intermediates for producing various value-added products such as amino acids and alkaloids (Yamaguchi et al., 2013).
Anticancer Research
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including this compound, have shown significant anticancer activity. This highlights its potential in medicinal chemistry for developing new anticancer drugs, with specific complexes demonstrating cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Future Directions
properties
IUPAC Name |
(Z)-2-amino-3-[(4,5-dihydroxy-2-nitrophenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O4/c12-3-7(14)8(4-13)15-5-6-1-10(17)11(18)2-9(6)16(19)20/h1-2,5,17-18H,14H2/b8-7-,15-5? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPELYIOOTIAT-LVJRAWJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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